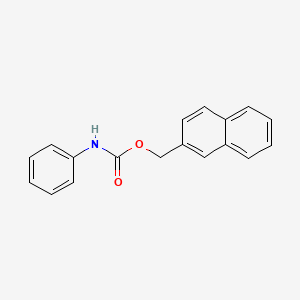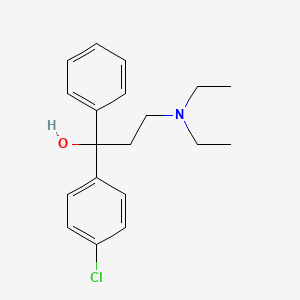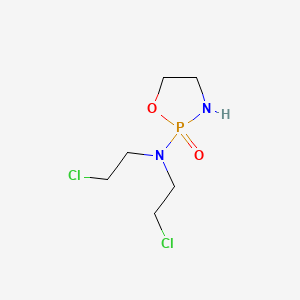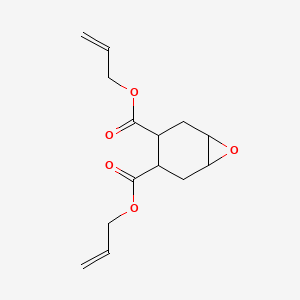
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate
説明
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate is a chemical compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol . It is known for its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate can be synthesized through the reaction of 4-cyclohexene-1,2-dicarboxylic acid with allyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can be scaled up to produce significant quantities of the compound. The use of efficient catalysts and optimized reaction parameters ensures high productivity and cost-effectiveness in industrial settings.
化学反応の分析
Types of Reactions
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: The allyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce diols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring in the compound can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as cross-linking in polymer chemistry and modification of biomolecules in biological research.
類似化合物との比較
Similar Compounds
4,5-Epoxy-cyclohexane-1,2-dicarboxylic acid diallyl ester: Similar structure with an epoxy group and allyl ester functionalities.
7-Oxabicyclo(4.1.0)heptan-2-one: Contains a similar bicyclic structure but with a ketone functional group.
Uniqueness
Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate is unique due to its combination of an oxirane ring and allyl ester groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
特性
IUPAC Name |
bis(prop-2-enyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-5-17-13(15)9-7-11-12(19-11)8-10(9)14(16)18-6-4-2/h3-4,9-12H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATDJXLIBJDBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1CC2C(O2)CC1C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969864 | |
| Record name | Diprop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-98-0 | |
| Record name | Diallyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53367 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24275 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diprop-2-en-1-yl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40969864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


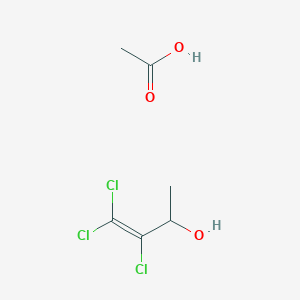

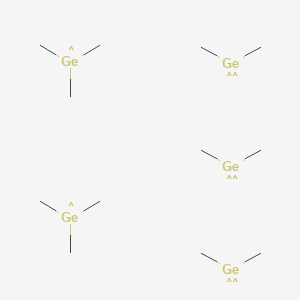
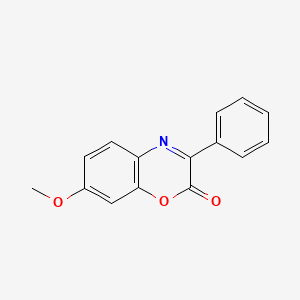
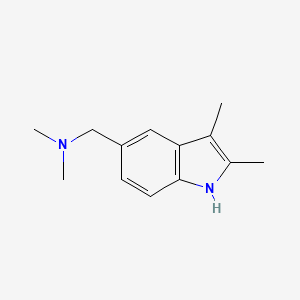
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
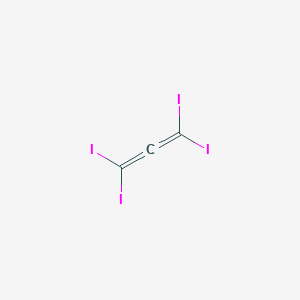
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
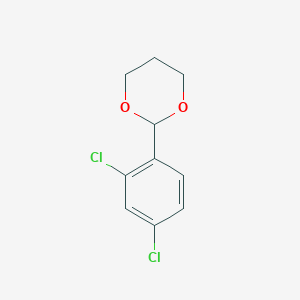
![6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol](/img/structure/B14732772.png)
